molecular formula C5H3F3N2S B145964 4-(Trifluoromethyl)pyrimidine-2-thiol CAS No. 136547-17-6

4-(Trifluoromethyl)pyrimidine-2-thiol

Cat. No. B145964
M. Wt: 180.15 g/mol
InChI Key: HDGJASCXBNRLGA-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyrimidine-2-thiol is a chemical compound that belongs to the class of organic compounds known as pyrimidines. These are compounds containing a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3, and is structurally related to pyridine. The trifluoromethyl group attached to the pyrimidine ring at the 4-position and the thiol group at the 2-position are indicative of the compound's potential reactivity and applications in various chemical syntheses.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the condensation of 2-aminothiophene-3-carbonitrile with guanidine or the sequential addition of CS2 and NH3 can yield 2,4-diaminothieno[2,3-d]pyrimidine derivatives, which can be further functionalized to introduce a trifluoromethyl group . Additionally, the synthesis of 4-trifluoromethylpyrido[1,2-a]pyrimidin-2-ones involves the addition of substituted 2-aminopyridines to activated alkynoates under mild conditions . These methods highlight the versatility of pyrimidine chemistry and the potential to synthesize 4-(Trifluoromethyl)pyrimidine-2-thiol through similar strategies.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite diverse. For example, 4-thiouridine, a related compound, exhibits a syn conformation, which is unique among pyrimidine nucleosides . The crystal packing of such compounds can lead to continuous chains and stacks, which may influence their reactivity and interactions . The molecular structure of 4-(Trifluoromethyl)pyrimidine-2-thiol itself would likely be influenced by the electron-withdrawing trifluoromethyl group and the nucleophilic thiol group.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, oligonucleotides containing modified pyrimidine bases such as 4-thiothymidine can exhibit unique reactivity towards reagents like NH3 and possess distinct physical properties . The reactivity of 4-(Trifluoromethyl)pyrimidine-2-thiol would be expected to be influenced by the presence of the thiol group, which can participate in nucleophilic substitutions and other thiol-based reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be significantly altered by substituents. For example, the introduction of a trifluoromethyl group can increase the compound's metabolic stability . The presence of a thiol group in 4-(Trifluoromethyl)pyrimidine-2-thiol would likely contribute to its chemical reactivity and could also affect its boiling point, solubility, and other physical properties. The optical properties of pyrimidine derivatives can also be tailored by modifying the substituents, as seen in the case of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines, which exhibit distinct absorption and emission wavelengths .

Scientific Research Applications

Perfluoroalkylation of Heterocyclic Thiols

  • Application: A study by Sipyagin & Enshov (2003) focused on the perfluoroalkylation of heterocyclic thiols, including 4-(Trifluoromethyl)pyrimidine-2-thiol, using xenon(II) bisperfluoroalkylcarboxylates. This process is significant for the formation of 2-SCnF2n+1-substituted pyrimidines.

Cyclometalated Platinum Derivatives

  • Application: Research by Sicilia, Borja, & Martín (2014) demonstrated the use of 4-(Trifluoromethyl)pyrimidine-2-thiol in the formation of divalent and trivalent platinum complexes. This has implications in the field of coordination chemistry and potential materials science applications.

Antimicrobial, Anthelmintic, and Insecticidal Activities

  • Application: A synthesis study by Bamnela & Shrivastava (2010) on derivatives of pyrimidine-2-thiol revealed significant to moderate biological activities, indicating potential applications in antimicrobial, anthelmintic, and insecticidal agents.

Antibacterial Activity of Hybrids

  • Application: Research by Karpenko & Panasenko (2021) studied the antibacterial action of new hybrids of 1,2,4-triazole-3(2H)-thiol with a pyrimidine fragment. The results showed high antibacterial activity against gram-negative microorganisms, underscoring the potential for developing new antimicrobial agents.

Adsorption on Gold Surfaces

  • Application: A study by Sęk (2009) explored the adsorption behavior of 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol on Au(111) surfaces. This is relevant for constructing new functional surfaces with potential applications in nanotechnology and materials science.

In Vitro-Refolding of Antibody Fragments

  • Application: A paper by Patil, Rudolph, & Lange (2008) investigated the use of heteroaromatic thiols, including pyrimidine derivatives, in the in vitro-refolding of antibody fragments, showcasing its utility in biochemical applications.

Synthesis and Anticancer Activity

  • Application: Research by Khalaf et al. (2020) focused on the synthesis of thiadiazole thioglycosides linked to substituted pyrimidines. The compounds displayed in vitro cytotoxic activities against human liver and breast cancer cell lines, suggesting potential applications in cancer treatment.

Safety And Hazards

While specific safety and hazard information for 4-(Trifluoromethyl)pyrimidine-2-thiol was not found, chemicals of this nature are generally considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2S/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGJASCXBNRLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929466
Record name 4-(Trifluoromethyl)pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)pyrimidine-2-thiol

CAS RN

136547-17-6
Record name 4-(Trifluoromethyl)pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)pyrimidine-2-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
V Sicilia, P Borja, A Martín - Inorganics, 2014 - mdpi.com
The divalent complex [{Pt(bzq)(μ-L)} 2 ] (1) [Hbzq = benzo[h]quinolone, HL = CF 3 C 4 H 2 N 2 SH: 4-(trifluoromethyl)pyrimidine-2-thiol] was obtained from equimolar amounts of [Pt(bzq)(…
Number of citations: 16 www.mdpi.com
MS Chenov'yants, IV Burykin, NE Erofeev - Journal of Analytical Chemistry, 2013 - Springer
… pyrimidine 2 thiol (III), 4 trifluoromethyl pyrimidine 2 thiol (IV) by capil lary zone electrophoresis. … 2 thione (II) and 4 trifluoromethyl pyrimidine 2 thiol (IV) were regis tered on a Bruker DPX …
Number of citations: 7 link.springer.com
DI Ioannou, DK Gioftsidou, VE Tsina… - The Journal of …, 2021 - ACS Publications
We report an efficient catalytic protocol that chemoselectively reduces nitroarenes to arylamines, by using methylhydrazine as a reducing agent in combination with the easily …
Number of citations: 11 pubs.acs.org
A Klein - Inorganics, 2015 - mdpi.com
Starting very early, with the findings of Zeise, or Pope and Peachey, organoplatinum complexes were studied intensely in the 1970s and 1980s and were found to be quite stable and …
Number of citations: 4 www.mdpi.com
A Erdoğmuş, T Nyokong - Dyes and Pigments, 2010 - Elsevier
Three novel phthalonitriles and the respective, peripheral tetrakis zinc phthalocyanines were synthesized and characterized using elemental analysis, IR, 1 H NMR, mass spectra and …
Number of citations: 80 www.sciencedirect.com
S Pokhrel - 2023 - digitalcommons.library.umaine.edu
Gold (I) thiolate complexes have received a lot of interest in drug development due to their promising antiarthritic, antimicrobial, and antitumor properties. Among them, auranofin [(tetra-…
J Scicinski, B Oronsky, V Cooper, M Taylor… - Bioanalysis, 2014 - Future Science
Background: Bioanalytical methods were required to study the novel anticancer drug, RRx-001 preclinically and for clinical pharmacokinetic analysis; however, RRx-001 quickly and …
Number of citations: 18 www.future-science.com
A Wang, L Long, C Zhang - Journal of Inclusion Phenomena and …, 2011 - Springer
Phthalocyanines (Pcs) can very well satisfy the different demands of photosensitizer in photodynamic therapy (PDT) such as absorption, amphiphilicity and most importantly, high …
Number of citations: 30 link.springer.com

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